molecular formula C6H5Br2F2N B1302586 2-Bromo-4,6-difluoroaniline hydrobromide CAS No. 101471-20-9

2-Bromo-4,6-difluoroaniline hydrobromide

Cat. No.: B1302586
CAS No.: 101471-20-9
M. Wt: 288.92 g/mol
InChI Key: OYZFQVSHRSBJIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluoroaniline hydrobromide typically involves the bromination and fluorination of aniline derivatives. One common method includes the diazotization of 2-bromo-4,6-difluoroaniline in the presence of hydrobromic acid and sodium nitrite at low temperatures (0°-5°C) to form the diazonium salt. This is followed by the addition of hypophosphorous acid to yield the desired hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoroaniline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,6-difluoroaniline hydrobromide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoroaniline hydrobromide involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluoroaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4,6-difluoroaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZFQVSHRSBJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373630
Record name 2-bromo-4,6-difluoroaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101471-20-9
Record name 2-bromo-4,6-difluoroaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101471-20-9
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